molecular formula C13H24N2O2 B8108385 Rel-(5S,6R)-6-Ethyl-1-(2-Methoxyethyl)-1,7-Diazaspiro[4.5]Decan-2-One

Rel-(5S,6R)-6-Ethyl-1-(2-Methoxyethyl)-1,7-Diazaspiro[4.5]Decan-2-One

Cat. No.: B8108385
M. Wt: 240.34 g/mol
InChI Key: HHRCGDMPEFKUFH-YPMHNXCESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-(5S,6R)-6-Ethyl-1-(2-Methoxyethyl)-1,7-Diazaspiro[4.5]Decan-2-One is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(5S,6R)-6-Ethyl-1-(2-Methoxyethyl)-1,7-Diazaspiro[4.5]Decan-2-One typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the spirocyclic core: This is achieved through a cyclization reaction, often involving a nucleophilic substitution or a ring-closing metathesis.

    Introduction of the ethyl group: This step can be performed using an alkylation reaction, where an ethyl group is introduced to the spirocyclic core.

    Attachment of the 2-methoxyethyl group: This is typically done through an etherification reaction, where the 2-methoxyethyl group is attached to the nitrogen atom of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Rel-(5S,6R)-6-Ethyl-1-(2-Methoxyethyl)-1,7-Diazaspiro[4.5]Decan-2-One can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Rel-(5S,6R)-6-Ethyl-1-(2-Methoxyethyl)-1,7-Diazaspiro[4.5]Decan-2-One has several applications in scientific research:

Mechanism of Action

The mechanism of action of Rel-(5S,6R)-6-Ethyl-1-(2-Methoxyethyl)-1,7-Diazaspiro[4.5]Decan-2-One involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of receptor interaction protein kinase 1 (RIPK1), thereby blocking the activation of necroptosis pathways . This inhibition can have therapeutic potential in treating inflammatory diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-(5S,6R)-6-Ethyl-1-(2-Methoxyethyl)-1,7-Diazaspiro[4.5]Decan-2-One is unique due to its specific spirocyclic structure and the presence of both ethyl and 2-methoxyethyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(5S,10R)-10-ethyl-1-(2-methoxyethyl)-1,9-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-3-11-13(6-4-8-14-11)7-5-12(16)15(13)9-10-17-2/h11,14H,3-10H2,1-2H3/t11-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRCGDMPEFKUFH-YPMHNXCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2(CCCN1)CCC(=O)N2CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@]2(CCCN1)CCC(=O)N2CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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